molecular formula C21H20F3N3O2S B2459880 3-((3-cyano-4-(trifluoromethyl)-5,6,7,8-tetrahydroquinolin-2-yl)thio)-N-(4-methoxyphenyl)propanamide CAS No. 905773-26-4

3-((3-cyano-4-(trifluoromethyl)-5,6,7,8-tetrahydroquinolin-2-yl)thio)-N-(4-methoxyphenyl)propanamide

Cat. No.: B2459880
CAS No.: 905773-26-4
M. Wt: 435.47
InChI Key: CVHPMWFVLSDHER-UHFFFAOYSA-N
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Description

3-((3-cyano-4-(trifluoromethyl)-5,6,7,8-tetrahydroquinolin-2-yl)thio)-N-(4-methoxyphenyl)propanamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a quinoline ring, a cyano group, and a trifluoromethyl group, making it a subject of interest for researchers.

Preparation Methods

The synthesis of 3-((3-cyano-4-(trifluoromethyl)-5,6,7,8-tetrahydroquinolin-2-yl)thio)-N-(4-methoxyphenyl)propanamide involves multiple steps. One common synthetic route includes the following steps:

    Formation of the Quinoline Ring: The quinoline ring can be synthesized through a Povarov reaction, which involves the cyclization of an aniline derivative with an aldehyde and an alkene.

    Introduction of the Cyano and Trifluoromethyl Groups: The cyano group can be introduced via a nucleophilic substitution reaction, while the trifluoromethyl group can be added using a trifluoromethylating agent such as trifluoromethyl iodide.

    Formation of the Sulfanyl Group: The sulfanyl group can be introduced through a thiolation reaction, where a thiol reacts with the quinoline derivative.

    Coupling with 4-Methoxyphenylpropanamide: The final step involves coupling the quinoline derivative with 4-methoxyphenylpropanamide using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Chemical Reactions Analysis

3-((3-cyano-4-(trifluoromethyl)-5,6,7,8-tetrahydroquinolin-2-yl)thio)-N-(4-methoxyphenyl)propanamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the reduction of the cyano group to an amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the cyano or trifluoromethyl groups are replaced by other nucleophiles.

    Hydrolysis: The amide bond in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Scientific Research Applications

3-((3-cyano-4-(trifluoromethyl)-5,6,7,8-tetrahydroquinolin-2-yl)thio)-N-(4-methoxyphenyl)propanamide has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.

    Industry: It is used in the development of new materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3-((3-cyano-4-(trifluoromethyl)-5,6,7,8-tetrahydroquinolin-2-yl)thio)-N-(4-methoxyphenyl)propanamide involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to the modulation of biological processes. For example, it may inhibit the activity of enzymes involved in cell proliferation, leading to its potential anticancer effects.

Comparison with Similar Compounds

3-((3-cyano-4-(trifluoromethyl)-5,6,7,8-tetrahydroquinolin-2-yl)thio)-N-(4-methoxyphenyl)propanamide can be compared with similar compounds such as:

    N-[4-Cyano-3-(trifluoromethyl)phenyl]methacrylamide: This compound shares the cyano and trifluoromethyl groups but differs in its overall structure and applications.

    N-[4-Cyano-3-(trifluoromethyl)phenyl]-3-[(4-fluorophenyl)thio]-2-hydroxy-2-methylpropionamide: This compound has a similar sulfanyl group but includes additional functional groups that alter its properties and applications.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

3-[[3-cyano-4-(trifluoromethyl)-5,6,7,8-tetrahydroquinolin-2-yl]sulfanyl]-N-(4-methoxyphenyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20F3N3O2S/c1-29-14-8-6-13(7-9-14)26-18(28)10-11-30-20-16(12-25)19(21(22,23)24)15-4-2-3-5-17(15)27-20/h6-9H,2-5,10-11H2,1H3,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVHPMWFVLSDHER-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)CCSC2=NC3=C(CCCC3)C(=C2C#N)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20F3N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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